molecular formula C6H10N2O2 B14551385 Methyl 5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate CAS No. 61720-44-3

Methyl 5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate

Cat. No.: B14551385
CAS No.: 61720-44-3
M. Wt: 142.16 g/mol
InChI Key: SNRSLEYAGNFNAW-UHFFFAOYSA-N
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Description

3-Methyl-3,4-dihydro-2H-pyrazole-3-carboxylic acid methyl ester is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3,4-dihydro-2H-pyrazole-3-carboxylic acid methyl ester typically involves the reaction of hydrazine derivatives with β-keto esters. One common method is the cyclization of 3-methyl-2-pyrazolin-5-one with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,4-dihydro-2H-pyrazole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-3,4-dihydro-2H-pyrazole-3-carboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3,4-dihydro-2H-pyrazole-3-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Another pyrazole derivative with similar structural features.

    3,5-Dimethylpyrazole: A closely related compound with two methyl groups on the pyrazole ring.

    Pyrazole-3-carboxylic acid: The carboxylic acid analog of the ester compound.

Uniqueness

3-Methyl-3,4-dihydro-2H-pyrazole-3-carboxylic acid methyl ester is unique due to its specific substitution pattern and the presence of the ester functional group. This makes it a versatile intermediate for the synthesis of various derivatives with diverse biological and chemical properties .

Properties

CAS No.

61720-44-3

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

methyl 5-methyl-1,4-dihydropyrazole-5-carboxylate

InChI

InChI=1S/C6H10N2O2/c1-6(5(9)10-2)3-4-7-8-6/h4,8H,3H2,1-2H3

InChI Key

SNRSLEYAGNFNAW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=NN1)C(=O)OC

Origin of Product

United States

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